molecular formula C17H17ClN2O3 B15043719 N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

Cat. No.: B15043719
M. Wt: 332.8 g/mol
InChI Key: RFDVQBIGBADNRS-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide is a chemical compound that belongs to the family of nitrophenylacetamides. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a chlorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide typically involves a multi-step reaction process. One common method starts with the nitration of 4-tert-butylphenol to produce 4-tert-butyl-2-nitrophenol. This intermediate is then subjected to a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and bases like triethylamine.

Major Products Formed

    Reduction: N-(4-tert-butyl-2-aminophenyl)-4-chlorobenzamide.

    Substitution: N-(4-tert-butyl-2-nitrophenyl)-4-aminobenzamide (when using an amine nucleophile).

Scientific Research Applications

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorobenzamide moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of chlorobenzamide.

    4-tert-butyl-2-nitrophenyl propyl ether: Contains a propyl ether group instead of the chlorobenzamide moiety.

Uniqueness

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide is unique due to the combination of its tert-butyl, nitro, and chlorobenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the chlorobenzamide moiety can enhance its interaction with certain biological targets, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21)

InChI Key

RFDVQBIGBADNRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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